![molecular formula C10H11N3O2 B1320476 4-(4-Isocyanatopyridin-2-yl)morpholine CAS No. 876316-43-7](/img/structure/B1320476.png)
4-(4-Isocyanatopyridin-2-yl)morpholine
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Description
“4-(4-Isocyanatopyridin-2-yl)morpholine” is a chemical compound with the molecular formula C10H11N3O2 . It is used in various research applications .
Molecular Structure Analysis
The molecular structure of “4-(4-Isocyanatopyridin-2-yl)morpholine” consists of a morpholine ring attached to a pyridine ring via an isocyanate group . The InChI code for this compound is1S/C10H11N3O2/c14-8-12-9-1-2-11-10(7-9)13-3-5-15-6-4-13/h1-2,7H,3-6H2
. Physical And Chemical Properties Analysis
“4-(4-Isocyanatopyridin-2-yl)morpholine” has a molecular weight of 205.22 g/mol . It has a melting point of 67-69°C . The compound has a computed XLogP3-AA value of 1.7, indicating its lipophilicity . It has 0 hydrogen bond donors and 5 hydrogen bond acceptors .Scientific Research Applications
Morpholine as a Kinase Hinge Binder
Morpholine derivatives, including 4-(pyrimidin-4-yl)morpholines, have been identified as privileged pharmacophores for the inhibition of PI3K and PIKKs. These compounds are particularly valuable due to the morpholine oxygen's ability to form essential hydrogen bonding interactions, imparting selectivity over a broad spectrum of kinases. The unique utility of morpholine in this context is attributed to its ability to adopt a co-planar conformation with adjacent aromatic cores, a feature facilitated by the non-bonding pair of electrons on the morpholine nitrogen interacting with electron-deficient pyrimidine π-systems (Hobbs et al., 2019).
Molecular Structural Stability
Morpholines contribute significantly to the structural stability of various compounds. For instance, the morpholinium group in certain compounds maintains a stable chair conformation, contributing to the overall stability of the molecular structure. This conformational stability is further enhanced by intra- and intermolecular hydrogen bonds, showcasing the morpholine ring's contribution to the robustness and rigidity of molecular architectures (Yusof & Yamin, 2005).
Synthesis of Biologically Active Compounds
Morpholine derivatives are pivotal intermediates in the synthesis of biologically active compounds. The synthesis strategies often involve multiple steps, but the resultant compounds are crucial for developing antimicrobial agents and other pharmacologically relevant substances. The morpholine structure's flexibility and chemical properties make it an indispensable component in the synthesis of complex molecules with potent biological activities (Kumar, Sadashiva, & Rangappa, 2007).
Pharmaceutical and Chemical Synthesis
Morpholine frameworks are integral to the synthesis of heterocyclic compounds with potential pharmaceutical applications. The compounds synthesized using morpholine derivatives have shown promise in various therapeutic areas, including anticancer drug development. The morpholine moiety's ability to interact with other chemical groups facilitates the creation of diverse molecules with specific biological activities, underscoring its versatility in drug discovery and chemical synthesis (Wang et al., 2016).
properties
IUPAC Name |
4-(4-isocyanatopyridin-2-yl)morpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c14-8-12-9-1-2-11-10(7-9)13-3-5-15-6-4-13/h1-2,7H,3-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRVCWTODNVVIOK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CC(=C2)N=C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70594522 |
Source
|
Record name | 4-(4-Isocyanatopyridin-2-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70594522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Isocyanatopyridin-2-yl)morpholine | |
CAS RN |
876316-43-7 |
Source
|
Record name | 4-(4-Isocyanatopyridin-2-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70594522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Morpholin-4-yl)pyridin-4-yl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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